2-Azabicyclo[2.2.1]hept-5-ene-3-thione 2-Azabicyclo[2.2.1]hept-5-ene-3-thione
Brand Name: Vulcanchem
CAS No.: 653603-19-1
VCID: VC16802579
InChI: InChI=1S/C6H7NS/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)
SMILES:
Molecular Formula: C6H7NS
Molecular Weight: 125.19 g/mol

2-Azabicyclo[2.2.1]hept-5-ene-3-thione

CAS No.: 653603-19-1

Cat. No.: VC16802579

Molecular Formula: C6H7NS

Molecular Weight: 125.19 g/mol

* For research use only. Not for human or veterinary use.

2-Azabicyclo[2.2.1]hept-5-ene-3-thione - 653603-19-1

Specification

CAS No. 653603-19-1
Molecular Formula C6H7NS
Molecular Weight 125.19 g/mol
IUPAC Name 2-azabicyclo[2.2.1]hept-5-ene-3-thione
Standard InChI InChI=1S/C6H7NS/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)
Standard InChI Key MSJGRCUJWYFETN-UHFFFAOYSA-N
Canonical SMILES C1C2C=CC1NC2=S

Introduction

Structural and Stereochemical Features

Core Bicyclic Framework

The bicyclo[2.2.1]heptane system consists of two fused rings: a six-membered ring and a five-membered ring, sharing two common carbon atoms. The numbering follows IUPAC conventions, with the nitrogen atom at position 2 and the thione group at position 3. The double bond at position 5 introduces strain, influencing reactivity and stereoelectronic properties .

Table 1: Key Structural Parameters of Related Bicyclic Compounds

Parameter2-Azabicyclo[2.2.1]hept-5-en-3-one (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hypothesized 3-Thione Derivative
Molecular FormulaC₆H₇NOC₅H₁₀ClNOC₆H₇NS
Molecular Weight (g/mol)109.13135.59125.19
Ring Strain EnergyHigh (estimated)ModerateHigh
Key Functional GroupsKetone (C=O)Ether (C-O-C), Amine hydrochlorideThione (C=S)

The substitution of oxygen with sulfur in the thione derivative increases molecular polarizability and may enhance lipophilicity compared to the ketone analog .

Physicochemical Properties

Solubility and Partition Coefficients

Data for 2-azabicyclo[2.2.1]hept-5-en-3-one indicates high solubility in polar solvents (30.0 mg/mL in water) . The thione variant is expected to exhibit reduced aqueous solubility due to the hydrophobic thione group, with estimated log S values between -0.5 and -1.0. The log P (octanol-water partition coefficient) for the ketone analog is 0.41 , whereas the thione’s log P is projected to rise to ~1.2–1.5, reflecting greater membrane permeability.

Spectroscopic Characteristics

  • IR Spectroscopy: A strong absorption band near 1,200–1,250 cm⁻¹ would indicate C=S stretching, distinct from the C=O stretch (~1,700 cm⁻¹) in the ketone .

  • NMR: The deshielding effect of the thione group would shift adjacent proton resonances downfield. For example, H-3 in the ketone resonates at δ 3.2–3.5 ppm , whereas H-3 in the thione may appear at δ 4.0–4.3 ppm.

Synthetic Strategies

Thionation of Ketone Precursors

A plausible route involves reacting 2-azabicyclo[2.2.1]hept-5-en-3-one with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to replace the carbonyl oxygen with sulfur .

Example Reaction Scheme:

2-Azabicyclo[2.2.1]hept-5-en-3-one+P4S102-Azabicyclo[2.2.1]hept-5-ene-3-thione+Byproducts\text{2-Azabicyclo[2.2.1]hept-5-en-3-one} + \text{P}_4\text{S}_{10} \rightarrow \text{2-Azabicyclo[2.2.1]hept-5-ene-3-thione} + \text{Byproducts}

Alternative Pathways

The hydrochloride salt of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane could serve as a starting material for functional group interconversion, though this route would require additional steps to introduce the thione moiety.

Computational Predictions

ADMET Profiling

  • GI Absorption: High (>80% predicted) .

  • BBB Permeation: Unlikely (log BB < -1) .

  • CYP Inhibition: Low risk of off-target interactions .

Synthetic Accessibility

The Synthetic Accessibility (SA) score for the ketone analog is 4.09 , indicating moderate complexity. Introducing the thione group may increase SA to ~4.5–5.0 due to additional purification challenges.

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